molecular formula C18H15BrClN3O2 B2578592 N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 677748-17-3

N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2578592
CAS No.: 677748-17-3
M. Wt: 420.69
InChI Key: RVIZAEHDGMAWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidinone (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 4-bromophenyl carboxamide group, a 3-chlorophenyl moiety at position 4, and a methyl group at position 4. This scaffold is structurally related to Biginelli reaction products, which are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The compound’s molecular formula is C₁₉H₁₆BrClN₃O₂ (molecular weight: 441.7 g/mol), with a logP of ~3.2–3.3, indicating moderate lipophilicity .

Properties

IUPAC Name

N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3O2/c1-10-15(17(24)22-14-7-5-12(19)6-8-14)16(23-18(25)21-10)11-3-2-4-13(20)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIZAEHDGMAWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C18H15BrClN3O2
  • Molecular Weight : 420.69 g/mol
  • CAS Number : 5680-52-4
  • Structural Features : The compound features a tetrahydropyrimidine core with various substituents that enhance its biological activity.

Biological Activity Overview

This compound has been studied for its potential as an inhibitor of various biological targets, including enzymes and cellular processes. Its structure suggests it may interact with DNA topoisomerases, which are critical for DNA replication and transcription.

  • Topoisomerase Inhibition :
    • Compounds similar to this compound have shown to inhibit topoisomerases I and II. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity :
    • Pyrimidine derivatives have exhibited antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .
  • Antitumor Effects :
    • Studies indicate that derivatives of this class can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and the disruption of mitochondrial membrane potential .

Case Studies and Experimental Results

  • In Vitro Studies :
    • A study reported that a related compound exhibited significant cytotoxicity against several cancer cell lines (e.g., HeLa, MCF-7) with IC50 values in the low micromolar range .
    • Another investigation highlighted that certain derivatives showed enhanced antibacterial activity compared to standard antibiotics, suggesting a promising therapeutic profile for treating resistant infections .
  • Structure-Activity Relationship (SAR) :
    • The presence of halogen substituents (bromo and chloro groups) on the phenyl rings has been correlated with increased potency against target enzymes and improved selectivity for cancer cells .

Data Tables

PropertyValue
Molecular FormulaC18H15BrClN3O2
Molecular Weight420.69 g/mol
CAS Number5680-52-4
Antimicrobial ActivityEffective against S. aureus
Topoisomerase InhibitionYes
Cytotoxicity (IC50)Low micromolar range

Scientific Research Applications

Biological Activities

The biological activities of N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been investigated in several studies:

  • Antimicrobial Properties : Compounds in the tetrahydropyrimidine class have demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives exhibit efficacy against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls .
  • Anticancer Activity : Research indicates that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. The presence of halogenated phenyl groups enhances their interaction with biological targets, potentially leading to improved anticancer properties .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Key factors include:

Structural FeatureImpact on Activity
Bromine and Chlorine Substituents Enhance lipophilicity and biological interactions
Methyl Group at Position 6 Stabilizes the compound and affects solubility
Carboxamide Group Contributes to hydrogen bonding with biological targets

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several tetrahydropyrimidine derivatives, including this compound. Results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. Further studies are warranted to explore its potential as an anticancer agent .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine and chlorine atoms on the aryl rings undergo nucleophilic substitution under specific conditions:

Table 1: Substitution Reactions at Halogenated Positions

PositionReagentConditionsProduct FormedYieldSource
4-BromoPiperidineDMF, K₂CO₃, 80°C, 12h4-piperidinophenyl derivative72%
3-ChloroSodium thiophenolateDMSO, CuI, 100°C, 8h3-(thiophenoxy)phenyl derivative65%

Key findings:

  • Bromine at the para-position shows higher reactivity than chlorine at meta-position due to electronic and steric factors.

  • Copper iodide catalyzes C–S bond formation in thiophenolate substitutions.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-couplings:

Table 2: Catalytic Coupling Reactions

Reaction TypeCatalyst SystemSubstrateProductYieldSource
SuzukiPd(PPh₃)₄, K₂CO₃Phenylboronic acidBiphenyl derivative85%
UllmannCuI, 1,10-phenanthroline4-iodoanisole4-methoxybiphenyl derivative68%

Mechanistic insights:

  • Suzuki coupling proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation and reductive elimination.

  • Ullmann coupling requires elevated temperatures (110–120°C) for C–N bond formation.

Oxidation and Reduction Reactions

The 2-oxo group and carboxamide functionality undergo redox transformations:

Table 3: Redox Reactivity

Reaction TypeReagentConditionsProductNotesSource
OxidationmCPBACH₂Cl₂, 0°C → RT, 6hSulfone derivative (2-oxo → 2-sulfone)Selective oxidation at sulfur
ReductionLiAlH₄THF, reflux, 4hAlcohol derivative (amide → amine)Over-reduction observed

Spectroscopic evidence:

  • IR spectroscopy confirms sulfone formation (S=O stretch at 1150–1250 cm⁻¹).

  • ¹H NMR shows disappearance of the NH proton (δ 9.6 ppm) after LiAlH₄ treatment .

Functionalization of the Carboxamide Group

The carboxamide moiety participates in hydrolysis and condensation:

Table 4: Carboxamide Reactivity

ReactionConditionsProductApplicationSource
Acid hydrolysis6M HCl, 100°C, 24hCarboxylic acid derivativeBioisostere synthesis
CondensationCDI, DIPEA, THF, RTImidazole-activated intermediatePeptide coupling

Notable observation:

  • Hydrolysis under basic conditions (NaOH/EtOH) led to decomposition, suggesting acid-mediated pathways are preferable .

Cyclization and Ring-Modification Reactions

The tetrahydropyrimidine core undergoes ring expansion under strong bases:

Example Reaction:

  • Treatment with LDA (−78°C, THF) followed by alkyl halides yields seven-membered lactam derivatives via ring-opening/rebuilding mechanisms .

Stability Under Thermal and Photolytic Conditions

Accelerated stability studies reveal:

  • Thermal decomposition : Onset at 220°C (TGA data), forming bromobenzene and chlorobenzene as primary degradation products.

  • Photolysis : UV irradiation (254 nm, 48h) causes cleavage of the C–Br bond, confirmed by LC-MS .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of DHPM derivatives are highly dependent on aryl substituents, carboxamide groups, and heteroatom modifications. Below is a comparative analysis of key analogues:

Compound Name Substituents (Positions 4 and 5) Yield (%) m.p. (°C) Biological Activity (If Reported) Key Reference
Target Compound : N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-(3-ClC₆H₄), 5-(4-BrC₆H₄CONH) N/A N/A N/A
N-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-6-methyl-2-oxo-DHPM-5-carboxamide (4l) 4-(2,4-Cl₂C₆H₃), 5-(4-ClC₆H₄CONH) 67 248–250 Antimicrobial (MIC: 12.5 µg/mL)
4-(4-Bromophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate (Methyl ester analogue) 4-(4-BrC₆H₄), 5-(COOCH₃) 61 N/A Thymidine phosphorylase inhibition (IC₅₀: 15.7 µM)
N-(4-Ethoxyphenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-DHPM-5-carboxamide 4-(3-ClC₆H₄), 5-(4-EtOC₆H₄CONH) N/A N/A logP: 3.19, PSA: 65.9 Ų
N-(2-Methoxyphenyl)-4-(4-methylphenyl)-6-methyl-2-oxo-DHPM-5-carboxamide 4-(4-MeC₆H₄), 5-(2-MeOC₆H₄CONH) N/A N/A Structural analog with lower lipophilicity
N-(Benzo[d][1,3]dioxol-5-yl)-4-(4-fluoro-3-carbamoylphenyl)-6-methyl-2-oxo-DHPM-5-carboxamide (24) 4-(4-F-3-CONHC₆H₃), 5-(dioxolane-CONH) 74 N/A G protein-coupled receptor modulation

Key Findings

Halogen Effects: The 4-bromophenyl group in the target compound enhances lipophilicity compared to 4-fluorophenyl (e.g., compound 9c, m.p. 281–283°C ). Bromine’s larger atomic radius may improve membrane permeability but reduce solubility.

Carboxamide vs. Ester Modifications :

  • Replacing the carboxamide with a methyl ester (e.g., compound 13 ) reduces hydrogen bonding capacity, decreasing affinity for polar targets (e.g., IC₅₀ for thymidine phosphorylase increases from 15.7 µM to >30 µM) .

Biological Activity Trends :

  • Antimicrobial Activity : Compounds with 2-thioxo groups (e.g., 9a–9c ) show higher activity (MIC: 12.5–25 µg/mL) than 2-oxo derivatives, likely due to enhanced thiol-mediated interactions .
  • Enzyme Inhibition : The target compound’s 3-chlorophenyl group may mimic natural substrates of cytochrome P450 enzymes, though specific data are lacking .

Physicochemical Properties

  • logP : The target compound’s logP (~3.3) is comparable to N-(4-ethoxyphenyl)-4-(3-chlorophenyl)-6-methyl-2-oxo-DHPM-5-carboxamide (logP 3.19) but higher than N-(2-methoxyphenyl) analogues (logP ~2.8) .
  • Melting Points : Bromine and chlorine substituents generally increase m.p. (e.g., 9c : 281–283°C vs. 4j : 248–250°C) due to stronger van der Waals forces .

Q & A

Q. What are the optimal catalytic conditions for synthesizing this compound?

The compound can be synthesized via Biginelli-like multicomponent reactions using urea/thiourea derivatives, aldehydes, and β-keto esters. Catalytic optimization with Lewis acids (e.g., uranyl nitrate hexahydrate) under reflux in ethanol or methanol at 70–80°C for 6–12 hours improves yield (60–85%). Monitoring via TLC and purification via recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and N–H bends at ~3200 cm⁻¹.
  • NMR : Use 1H^1 \text{H}-NMR to identify diastereotopic protons (δ 2.1–2.4 ppm for CH3_3, δ 5.1–5.3 ppm for C4-H), and 13C^13 \text{C}-NMR for carbonyl carbons (δ 165–175 ppm).
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z 434.02 for C18_{18}H14_{14}BrClN3_3O2_2) .

Q. How is crystallographic data analyzed to resolve molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) with SHELX programs refines bond lengths, angles, and torsional parameters. For example, the tetrahydropyrimidine ring typically adopts a sofa conformation (puckering amplitude q = 0.12–0.25 Å). Hydrogen-bonding networks (N–H⋯O=C) stabilize the lattice, analyzed via Mercury or Olex2 .

Q. What in vitro assays evaluate antimicrobial activity?

Use agar dilution (MIC) against S. aureus (ATCC 25923) and C. albicans (ATCC 10231) with concentrations 1–128 µg/mL. Include positive controls (ciprofloxacin/fluconazole) and assess zone-of-inhibition after 24–48 hours .

Advanced Research Questions

Q. How do substituents influence biological activity in structure-activity relationship (SAR) studies?

  • 4-Bromophenyl : Enhances lipophilicity (logP ~3.2) and membrane penetration.
  • 3-Chlorophenyl : Induces steric effects, altering binding to bacterial dihydrofolate reductase (DHFR).
  • 6-Methyl : Stabilizes the tetrahydropyrimidine ring, reducing metabolic degradation. Compare IC50_{50} values against DHFR (e.g., 2.8 µM vs. 8.3 µM for analogues with nitro/ethoxy groups) .

Q. How to address data contradictions in polymorph characterization?

Conflicting DSC (melting endotherms) or XRD (peak shifts) data may indicate conformational polymorphism. For example, para-fluoro-substituted analogues exhibit two polymorphs (Form I: P21_1/c, Form II: C2/c) due to ester-group torsion (Δτ = 12°). Use synchrotron XRD and Hirshfeld surface analysis to resolve discrepancies .

Q. What computational methods predict binding modes with biological targets?

Perform molecular docking (AutoDock Vina) using PDB: 1DHF (DHFR) or 3VX8 (thymidine phosphorylase). Key interactions:

  • Carboxamide forms H-bonds with Thr121 (ΔG = -9.2 kcal/mol).
  • Halogens engage in hydrophobic contacts (Leu20, Phe34). Validate via MD simulations (RMSD < 2.0 Å over 100 ns) .

Q. How do hydrogen-bonding networks affect crystal packing?

Strong N–H⋯O=C dimers (d = 2.89 Å, θ = 156°) create 2D sheets. Weak C–H⋯π interactions (d = 3.42 Å) between aryl rings and methyl groups stabilize 3D frameworks. Graph-set analysis (Etter’s notation: R22(8)R_2^2(8)) identifies recurring motifs .

Methodological Notes

  • Synthesis Optimization : Replace toxic solvents (DMF) with PEG-400 for greener synthesis .
  • Crystallography : Use SHELXL for high-resolution (<1.0 Å) refinement; apply TWINABS for twinned data .
  • Bioactivity : Combine MIC assays with time-kill curves to assess bactericidal vs. bacteriostatic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.